molecular formula C5H10KNO2S2 B1262261 Potassium bis(2-hydroxyethyl)dithiocarbamate CAS No. 23746-34-1

Potassium bis(2-hydroxyethyl)dithiocarbamate

Cat. No. B1262261
CAS RN: 23746-34-1
M. Wt: 219.4 g/mol
InChI Key: JGNZPIJKQREYSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium bis(2-hydroxyethyl)dithiocarbamate is an organic molecular entity.

Scientific Research Applications

Chelation and Cadmium Toxicity Mitigation

Potassium bis(2-hydroxyethyl)dithiocarbamate has been characterized as an effective chelating agent. Studies have shown its potential in mitigating cadmium toxicity, highlighting its application in reducing cytotoxic effects. For instance, the compound's ability to mediate the cytotoxic effects of cadmium in vitro upon concomitant administration has been emphasized, indicating its potential role in therapeutic interventions against heavy metal poisoning (Zhukalin et al., 2007). Another study evaluated the potency of potassium bis(2-hydroxyethyl)dithiocarbamate in rescuing human bone cells from cadmium toxicity, further solidifying its application in mitigating toxic effects of heavy metals (Judkins, Humphries, & Craig, 2014).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of potassium bis(2-hydroxyethyl)dithiocarbamate derivatives has been explored in several studies. Research has shown promising antifungal activity against a variety of pathogens, demonstrating its utility in the field of agricultural fungicides and possibly in pharmaceutical applications targeting fungal infections. For instance, derivatives of potassium bis(2-hydroxyethyl)dithiocarbamate exhibited substantial antifungal activity, outperforming commercial fungicides in some cases (Len et al., 1996). Furthermore, a study on synthesized potassium dithiocarbazinates highlighted their potent antifungal and antibacterial properties, indicating the broad spectrum of microbial resistance that can be targeted using these compounds (Beyzaei, Bahabadi, & Shahryari, 2020).

Analytical Chemistry and Metal Detection

Potassium bis(2-hydroxyethyl)dithiocarbamate has been utilized in analytical chemistry, particularly in the detection and quantification of metals. Its role as a derivatizing agent for the high-performance liquid chromatography (HPLC) determination of metals like cobalt, copper, mercury, and nickel has been documented. This application is crucial in environmental monitoring and industrial quality control, where accurate metal detection is essential (King & Fritz, 1987).

Synthesis of Metal Complexes

The compound has also been used in the synthesis of various metal complexes, which have their applications in catalysis, material science, and potentially in medicine. For example, the synthesis and characterization of phosphinogold(I) dithiocarbamate complexes demonstrated their activity against human cervical epithelioid carcinoma cells, indicating the potential of these complexes in anticancer treatments (Keter et al., 2014).

properties

CAS RN

23746-34-1

Product Name

Potassium bis(2-hydroxyethyl)dithiocarbamate

Molecular Formula

C5H10KNO2S2

Molecular Weight

219.4 g/mol

IUPAC Name

potassium;N,N-bis(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C5H11NO2S2.K/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1

InChI Key

JGNZPIJKQREYSO-UHFFFAOYSA-M

SMILES

C(CO)N(CCO)C(=S)[S-].[K+]

Canonical SMILES

C(CO)N(CCO)C(=S)[S-].[K+]

Other CAS RN

23746-34-1

Related CAS

1528-72-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 2
Reactant of Route 2
Potassium bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Potassium bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 4
Reactant of Route 4
Potassium bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 5
Reactant of Route 5
Potassium bis(2-hydroxyethyl)dithiocarbamate
Reactant of Route 6
Reactant of Route 6
Potassium bis(2-hydroxyethyl)dithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.